Lipophilicity Differentiation: XLogP3-AA of 5-(2,4,6-Trimethylphenyl)-1H-pyrazol-3-amine vs. 5-Phenyl-1H-pyrazol-3-amine
The target compound's computed XLogP3-AA is 2.6 [1]. The unsubstituted phenyl analog 5-phenyl-1H-pyrazol-3-amine (CID 176172) has a computed XLogP3-AA of 1.47 [2]. The +1.13 log unit difference is attributable to the three methyl groups on the mesityl ring, which increase lipophilicity and can enhance passive membrane permeability while reducing aqueous solubility. This magnitude of ΔlogP (>1 log unit) is considered significant in lead optimization programs and can shift solubility-limited absorption profiles.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 5-Phenyl-1H-pyrazol-3-amine: XLogP3-AA = 1.47 |
| Quantified Difference | ΔXLogP3-AA = +1.13 |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
The >1 log unit increase in lipophilicity directly influences LogD-driven permeability, P-gp efflux susceptibility, and plasma protein binding—key parameters for compound prioritization in drug discovery procurement decisions.
- [1] PubChem. PubChem Compound Summary for CID 3771550, 5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine. Accessed 02 May 2026. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/501902-69-8. View Source
- [2] PubChem. PubChem Compound Summary for CID 176172, 5-phenyl-1H-pyrazol-3-amine. Accessed 02 May 2026. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/176172. View Source
